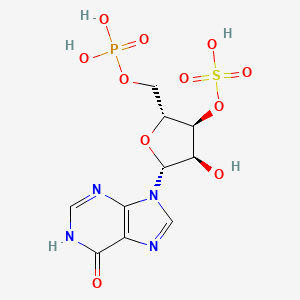
Inosine 5'-phosphosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inosine 5’-phosphosulfate is a compound that plays a significant role in various biochemical processes. It is a derivative of inosine, a purine nucleoside, and is involved in the metabolism of sulfur-containing compounds. This compound is essential for the biosynthesis of sulfated molecules, which are crucial for numerous biological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Inosine 5’-phosphosulfate can be synthesized through chemoenzymatic methods. One common approach involves the use of adenosine 5’-phosphosulfate kinase and ATP sulfurylase enzymes to catalyze the formation of inosine 5’-phosphosulfate from inosine and adenosine 5’-phosphosulfate . The reaction conditions typically require a buffered aqueous solution with a pH range of 7.0 to 8.0 and a temperature of around 25°C to 37°C.
Industrial Production Methods
Industrial production of inosine 5’-phosphosulfate often employs whole-cell biocatalysts expressing the necessary enzymes. This method is advantageous due to its high specificity, product purity, and reaction efficiency . The use of genetically engineered microorganisms, such as Escherichia coli, allows for the large-scale production of inosine 5’-phosphosulfate with improved yields and reduced costs .
Chemical Reactions Analysis
Types of Reactions
Inosine 5’-phosphosulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from inosine 5’-phosphosulfate, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically using reducing agents.
Substitution: Replacement of a functional group in inosine 5’-phosphosulfate with another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of inosine 5’-phosphosulfate can produce inosine 5’-phosphate, while substitution reactions can yield various inosine derivatives with different functional groups .
Scientific Research Applications
Inosine 5’-phosphosulfate has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of sulfated compounds.
Biology: Plays a role in the metabolism of sulfur-containing molecules and is involved in cellular signaling pathways.
Industry: Utilized in the production of flavor enhancers and food additives due to its umami taste.
Mechanism of Action
The mechanism of action of inosine 5’-phosphosulfate involves its role as a sulfate donor in sulfation reactions. It transfers sulfate groups to various substrates, facilitating the biosynthesis of sulfated molecules. This process is catalyzed by sulfotransferase enzymes, which recognize inosine 5’-phosphosulfate as a substrate and mediate the transfer of the sulfate group . The molecular targets and pathways involved include adenosine receptors and various signaling pathways in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-phosphosulfate: Another sulfate donor involved in similar biochemical processes.
3’-Phosphoadenosine-5’-phosphosulfate: Widely used in sulfation reactions and has similar applications in biology and industry.
Uniqueness
Inosine 5’-phosphosulfate is unique due to its specific role in the metabolism of sulfur-containing compounds and its involvement in various cellular processes. Its ability to act as a sulfate donor makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
29168-29-4 |
|---|---|
Molecular Formula |
C10H13N4O11PS |
Molecular Weight |
428.27 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-4-hydroxy-5-(6-oxo-1H-purin-9-yl)-3-sulfooxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O11PS/c15-6-7(25-27(20,21)22)4(1-23-26(17,18)19)24-10(6)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,11,12,16)(H2,17,18,19)(H,20,21,22)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
ZZYRPLIWDICTKO-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)OS(=O)(=O)O)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)OS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















